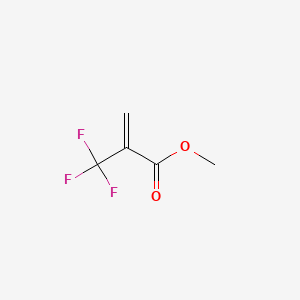

Methyl 2-(trifluoromethyl)acrylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-(trifluoromethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O2/c1-3(4(9)10-2)5(6,7)8/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRBXMICTQNNIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382061 | |

| Record name | Methyl 2-(trifluoromethyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382-90-1 | |

| Record name | Methyl 2-(trifluoromethyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 382-90-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Trifluoromethyl Acrylate and Its Derivatives

Established Synthetic Pathways for Methyl 2-(trifluoromethyl)acrylate

The synthesis of this compound has been approached through several distinct chemical strategies, each with its own set of precursors and catalytic systems.

Synthesis from 3,3,3-Trifluoropropene (B1201522) Precursors

A primary and widely recognized strategy for the preparation of alkyl 2-trifluoromethacrylate monomers, including the methyl ester, involves the use of 3,3,3-trifluoropropene as a key starting material. researchgate.net This pathway serves as a foundational route from which various functionalized α-trifluoromethyl acrylate (B77674) monomers can be derived. researchgate.net The process leverages the reactivity of the trifluoropropene backbone to introduce the necessary acrylate functionality.

Palladium-Catalyzed Decarboxylative Olefination Routes

Palladium-catalyzed reactions offer a modern and efficient approach to forming α-trifluoromethylacrylates. One notable method is a ligand-free palladium-catalyzed decarboxylative olefination process. researchgate.net This reaction occurs between carboxylic acids and this compound itself or its corresponding acid, 2-(trifluoromethyl)acrylic acid. researchgate.netnih.gov

This protocol has been demonstrated as an effective method for the stereoselective vinyltrifluoromethylation of aryl halides. nih.govorganic-chemistry.org The reaction exhibits a high degree of functional group tolerance and provides excellent E/Z selectivity, making it a valuable strategy for synthesizing vinyltrifluoromethyl derivatives. nih.govorganic-chemistry.org The use of a silver salt additive has been shown to be crucial for the reaction's success. researchgate.net This approach is considered an important synthetic alternative for producing these valuable fluorinated molecules. researchgate.net

Table 1: Overview of Palladium-Catalyzed Synthesis

| Feature | Description | Source(s) |

|---|---|---|

| Reaction Type | Decarboxylative Cross-Coupling / Olefination | researchgate.netnih.gov |

| Catalyst | Palladium (ligand-free) | researchgate.net |

| Key Reactants | Aryl halides, 2-(Trifluoromethyl)acrylic acid | nih.govorganic-chemistry.org |

| Key Feature | High stereoselectivity (E/Z) and functional group tolerance | nih.govorganic-chemistry.org |

| Additive | Silver salt is essential | researchgate.net |

Radical Polymerization-based Synthesis Methods

The synthesis of polymers from this compound is predominantly achieved through polymerization reactions. As a monomer, MTFMA is characterized as being highly electron-withdrawing. researchgate.net This electronic nature dictates its behavior in polymerization processes.

While it can be readily homopolymerized under anionic conditions, its homopolymerization using radical initiators has been reported to be challenging or unsuccessful under certain conditions. researchgate.net However, the radical copolymerization of alkyl 2-trifluoromethacrylates with electron-donating monomers is a highly effective strategy. researchgate.net This approach has been successfully applied to a variety of comonomers, including:

α-olefins researchgate.net

Vinyl ethers researchgate.net

Styrene researchgate.net

Norbornenes researchgate.net

Fluorinated monomers like vinylidene fluoride (B91410) (VDF) researchgate.net

These radical copolymerizations lead to a diverse range of alternating copolymers and other novel fluoropolymers. researchgate.net

Synthesis of Analogous α-Trifluoromethyl Acrylate Monomers

The core structure of α-trifluoromethyl acrylates can be modified to produce a variety of analogous monomers with tailored functionalities. Starting from the basic alkyl 2-trifluoromethacrylate structure, further reactions can introduce groups such as epoxides, cyclic ethers, oligo(ethylene oxide), or perfluorinated chains. researchgate.net

A specific example is the synthesis of fluorinated monomers like [N-methyl-perfluorobutane-1-sulfonamide]ethyl acrylate (C4SA). This synthesis involves a three-step procedure:

Reaction of perfluorobutanesulfonyl fluoride with an excess of methylamine. researchgate.net

An alkylation reaction with 2-bromoethanol. researchgate.net

An esterification reaction with acryloyl chloride. researchgate.net

This multi-step approach demonstrates how different functional groups can be systematically incorporated to create novel fluorinated acrylate monomers for specialized applications. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of fluorinated compounds to enhance efficiency and reduce environmental impact. The palladium-catalyzed decarboxylative olefination route is highlighted as a "greener synthetic alternative" for producing 2-trifluoromethylacrylates. researchgate.net Its advantages include operating under ligand-free conditions, which simplifies the reaction setup and purification process. researchgate.net

Furthermore, related palladium-catalyzed C-H olefination reactions are noted for being atom-economic and environmentally friendly. nih.gov Such methods provide an efficient pathway to C5-alkene modified derivatives, and their potential has been demonstrated through gram-scale synthesis and reactions conducted in mixed water-solvent systems, pointing towards more sustainable practices. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Formula | CAS Number |

|---|---|---|---|

| This compound | methyl 2-(trifluoromethyl)prop-2-enoate | C₅H₅F₃O₂ | 382-90-1 sigmaaldrich.comnih.gov |

| 3,3,3-Trifluoropropene | 3,3,3-trifluoroprop-1-ene | C₃H₃F₃ | 677-21-4 |

| 2-(Trifluoromethyl)acrylic acid | 2-(Trifluoromethyl)propenoic acid | C₄H₃F₃O₂ | 381-98-6 |

| [N-methyl-perfluorobutane-1-sulfonamide]ethyl acrylate | 2-[methyl(nonafluorobutyl)sulfonamido]ethyl prop-2-enoate | C₁₀H₁₀F₉NO₄S | 376-02-3 |

| Perfluorobutanesulfonyl fluoride | Nonafluorobutane-1-sulfonyl fluoride | C₄F₁₀O₂S | 375-72-4 |

| Methylamine | Methanamine | CH₅N | 74-89-5 |

| 2-Bromoethanol | 2-Bromoethan-1-ol | C₂H₅BrO | 540-51-2 |

| Acryloyl chloride | Prop-2-enoyl chloride | C₃H₃ClO | 814-68-6 |

| Vinylidene fluoride | 1,1-Difluoroethene | C₂H₂F₂ | 75-38-7 |

| Styrene | Ethenylbenzene | C₈H₈ | 100-42-5 |

Polymerization Science and Engineering of Methyl 2 Trifluoromethyl Acrylate

Homopolymerization Characteristics and Mechanisms

Anionic Polymerization of Methyl 2-(trifluoromethyl)acrylate

This compound (MTFMA) can undergo homopolymerization via an anionic mechanism. Research has demonstrated that pyridine (B92270) can successfully initiate the anionic homopolymerization of MTFMA. ibm.com However, the use of typical anionic initiators commonly employed for the polymerization of methyl methacrylate (B99206) (MMA) resulted in complications. These complications included undesirable side reactions, such as attacks on the trifluoromethyl group of the monomer. ibm.com

The active center in the anionic polymerization of acrylate (B77674) monomers is generally considered to be an alkali metal ester enolate. cmu.edu While the negative charge is predominantly on the oxygen atom in the enol form, reactions primarily occur at the carbon atom (keto form). cmu.edu The complexity of anionic polymerization of acrylates arises from several potential side reactions. For instance, a 1,2-addition to the carbonyl double bond can lead to the formation of a reactive alkyl isopropenyl ketone after the elimination of an alkoxide. cmu.edu

To achieve controlled polymerization and synthesize well-defined polymers, which are crucial for applications like block copolymers, significant research has focused on developing methods to manage these side reactions. cmu.edu

Radical Homopolymerization Behavior and Limitations

Attempts to homopolymerize this compound (MTFMA) through conventional radical polymerization methods have been largely unsuccessful under normal conditions. ibm.comibm.com The presence of the bulky and electron-withdrawing trifluoromethyl group at the α-position hinders the polymerization process. nih.gov This steric and electronic hindrance makes it difficult for the monomer to add to the growing polymer chain, effectively preventing homopolymerization. ibm.comnih.gov

Despite the failure of radical homopolymerization, MTFMA readily participates in copolymerization reactions, particularly with electron-rich monomers. ibm.com This characteristic is exploited in the synthesis of various copolymers with specific properties.

Copolymerization Studies of this compound

Radical Copolymerization with Electron-Donating Monomers

This compound (MTFMA), an electron-deficient monomer, readily undergoes radical copolymerization with electron-donating monomers like norbornene derivatives. ibm.com These copolymerizations are typically initiated by radical initiators such as azobisisobutyronitrile (AIBN). ibm.comjofamericanscience.org Although neither MTFMA nor norbornene undergoes efficient radical homopolymerization, they readily copolymerize to yield copolymers. ibm.com

Kinetic studies of these copolymerizations have been conducted using in situ 1H NMR analysis. ibm.com Research has shown that the resulting copolymers can contain a significant proportion of the fluorinated monomer, often in the range of 60-70 mol% of MTFMA. ibm.com The rates of copolymerization and the kinetic chain lengths have been determined in some instances, providing valuable insights into the reaction mechanism. ibm.com The general scheme for the copolymerization of norbornene and a methacrylate is initiated by the decomposition of AIBN, leading to the formation of random copolymers. jofamericanscience.org

The reactivity of bridged allylic hydrogens on norbornene is low in terms of chain transfer due to the formation of an unstable radical. jofamericanscience.org Conversely, the radical formed from the methacrylate is stabilized by the electron-withdrawing ester group through delocalization. jofamericanscience.org

Table 1: Copolymerization of Norbornene (Nb) and Methacrylate (Ma) with AIBN Initiator

| Feed Ratio (Nb:Ma) | Polymer ID | Yield (%) |

|---|---|---|

| 80:20 | poly-2 | - |

| 60:40 | poly-3 | - |

| 40:60 | poly-4 | - |

| 20:80 | poly-5 | - |

Data sourced from a general procedure for norbornene-methacrylate copolymerization. jofamericanscience.org Note: Specific yield percentages for each ratio were not provided in the source.

Radical copolymerization of this compound (MTFMA) has also been successfully carried out with other electron-rich monomers, including vinyl ethers and dihydrofurans. ibm.com Similar to the copolymerization with norbornenes, these reactions are typically initiated with AIBN. ibm.com

In-situ 1H NMR has been employed to analyze the kinetics of these copolymerizations. ibm.com The studies reveal that despite the inability of the individual monomers to undergo radical homopolymerization under normal conditions, they readily copolymerize. ibm.com This process allows for the synthesis of copolymers that incorporate the desirable properties of the fluorinated acrylate. The resulting copolymers from the reaction with vinyl ethers have been found to contain 60-70 mol% of the 2-trifluoromethylacrylic monomer. ibm.com

The exploration of these copolymerization reactions is driven by the need for advanced polymeric materials, such as those used in chemical-amplification resists for applications like 157-nm lithography. ibm.com

Kinetic and Mechanistic Investigations in Polymerization

Understanding the kinetics and mechanism of polymerization is fundamental to controlling the process and the final polymer properties. The rate of free-radical polymerization is generally described by the rates of initiation, propagation, and termination. youtube.com

In the case of MTFMA copolymerization, the strong electron-withdrawing CF3 group plays a dominant mechanistic role. As seen in the copolymerization with MMA, the MTFMA radical is highly electrophilic and reluctant to add to the electron-deficient double bond of another MTFMA monomer (rMTFMA = 0). ibm.comacs.org This is a key mechanistic feature that prevents its homopolymerization under radical conditions.

In the copolymerization of VDF with MAF-TBE, the kinetic data strongly supports a mechanism involving an alternating addition of the comonomers. rsc.org The proposed mechanism involves the formation of a charge-transfer complex between the electron-donating VDF and the electron-accepting MAF-TBE, which then polymerizes. The Alfrey-Price Q and e values, which describe the general reactivity and polarity of monomers, were deduced for MAF-TBE as Q = 1.312 and e = 3.0, confirming its highly electron-poor nature. rsc.org

Kinetic studies of free-radical polymerization often reveal autoacceleration (the gel effect), where the polymerization rate increases at higher conversions due to a decrease in the termination rate constant as the viscosity of the medium increases. researchgate.net This is followed by auto-deceleration at very high conversions as propagation becomes diffusion-controlled. imaging.org While specific studies on these effects in MTFMA polymerization are limited, they are general phenomena in radical polymerization that would be expected to occur. researchgate.net

Monomer Reactivity Ratios and Penultimate Effect Analysis

The copolymerization behavior of this compound (MTFMA) is significantly different from that of its non-fluorinated counterpart, methyl methacrylate (MMA). This is quantitatively described by monomer reactivity ratios, which indicate the relative tendency of a propagating chain radical to add to its own type of monomer versus the comonomer.

In the radical copolymerization of MTFMA (M₁) with methyl methacrylate (M₂) initiated by benzoyl peroxide (BPO), the monomer reactivity ratios have been determined. ibm.com The value of r₁ (rMTFMA) is 0, while r₂ (rMMA) is 2.36. ibm.comdatapdf.com The zero reactivity ratio for MTFMA signifies that the propagating radical ending in an MTFMA unit does not add another MTFMA monomer. In other words, the homopolymerization of MTFMA via radical pathways is not favored. datapdf.comresearchgate.net Conversely, the r₂ value of 2.36 indicates that a propagating radical with an MMA terminal unit prefers to add another MMA monomer over an MTFMA monomer.

This behavior can be attributed to the strong electron-withdrawing nature of the trifluoromethyl group in MTFMA, which makes it an electron-accepting monomer. researchgate.net When copolymerized with electron-donating or even neutral monomers like MMA, there is a strong tendency towards alternation in the polymer chain. researchgate.net

The finding that rMTFMA is zero strongly suggests the presence of a significant penultimate effect . In this scenario, the reactivity of a terminal radical is influenced not just by the terminal monomer unit but also by the second-to-last (penultimate) unit. For the MTFMA-MMA system, a propagating chain ending in -MMA-MTFMA• would react preferentially with an MMA monomer, while a chain ending in -MTFMA-MTFMA• is highly unlikely to form. This effect is common in the polymerization of monomers with bulky or highly polar substituents, such as the CF₃ group. For instance, in the copolymerization of vinylidene fluoride (B91410) (VDF) with tert-butyl 2-trifluoromethyl acrylate (MAF-TBE), a monomer structurally similar to MTFMA, a high tendency toward alternating copolymerization is also observed, with a reactivity ratio product (r₁r₂) of 0.042. researchgate.net

Table 1: Monomer Reactivity Ratios for the Copolymerization of this compound (M₁) with Methyl Methacrylate (M₂)

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (M₁) | r₂ (M₂) | Reference |

|---|---|---|---|---|

| This compound (MTFMA) | Methyl Methacrylate (MMA) | 0 | 2.36 | ibm.com |

Influence of Initiators and Reaction Media

The choice of initiator and reaction medium profoundly impacts the polymerization of this compound (MTFMA). Due to the strong electron-withdrawing trifluoromethyl group, the polymerization behavior of MTFMA diverges significantly from conventional acrylates.

Influence of Initiators

Studies have shown that the radical homopolymerization of MTFMA is generally unsuccessful. datapdf.comresearchgate.net Attempts to polymerize MTFMA using radical initiators like benzoyl peroxide (BPO) have failed to produce a homopolymer. ibm.com However, MTFMA can be readily copolymerized with other monomers, such as methyl methacrylate (MMA), using radical initiators. ibm.com

In contrast, the anionic polymerization of MTFMA has proven to be successful. researchgate.net The homopolymer of MTFMA can be synthesized using anionic initiators, with pyridine being reported as an effective initiator for this process. ibm.comdatapdf.com Typical anionic initiators used for MMA polymerization can sometimes lead to side reactions, including attacks on the trifluoromethyl group. ibm.com The success of anionic polymerization is attributed to the electron-deficient nature of the MTFMA double bond, which makes it susceptible to nucleophilic attack by anionic species.

The concentration of the initiator system also plays a critical role in polymerization kinetics. In related methacrylate systems, increasing the concentration of the initiator (e.g., BPO) and co-initiator leads to a higher number of generated radicals and a faster polymerization rate. mdpi.comnih.gov This principle suggests that for the copolymerization of MTFMA, adjusting initiator concentration could be a key parameter for controlling the reaction rate and the resulting copolymer's molecular weight.

Influence of Reaction Media

The selection of the reaction medium (solvent) is crucial for controlling polymerization, particularly when specific monomer interactions are desired. For polymerizations involving polar monomers like MTFMA, the solvent can influence monomer reactivity and the stability of the propagating species.

In the context of creating molecularly imprinted polymers using the related 2-(trifluoromethyl)acrylic acid (TFAA), computational studies suggest that aprotic and polar organic solvents are ideal. acs.org Solvents such as acetone, acetonitrile, and dimethyl sulfoxide (B87167) allow for the solvation of reagents without interfering with specific interactions like hydrogen bonding. acs.orgacs.org This principle is applicable to MTFMA polymerization, where the solvent choice could be used to mediate interactions between the monomer and the propagating chain, potentially influencing the copolymer microstructure. Fluoroalcohols, for example, are known to affect the stereoregularity of methacrylate polymerization through hydrogen bonding with the monomer and the polymer chain end. nih.govresearchgate.net

Stereocontrol in Polymerization Processes

The stereochemistry, or tacticity, of a polymer chain—the spatial arrangement of its side groups—significantly influences its physical and mechanical properties. mdpi.com The main types of tacticity are isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), and atactic (substituents randomly arranged). researchgate.net For poly(methyl methacrylate) (PMMA), tacticity affects properties like glass transition temperature and mechanical strength. rsc.org

While specific studies on the stereocontrol of this compound (MTFMA) polymerization are not extensively detailed in the provided results, principles derived from the polymerization of other methacrylates can be applied. The bulky and highly electronegative trifluoromethyl (CF₃) group at the α-position is expected to exert a strong steric and electronic influence on the stereochemistry of the propagation step.

Conventional radical polymerization of methacrylates typically yields syndiotactic-rich polymers due to steric repulsion between the incoming monomer and the side chains of the propagating polymer. researchgate.net It is plausible that the radical copolymerization of MTFMA would also favor syndiotactic placements for the same reason, amplified by the size of the CF₃ group.

Methods that have been successful in controlling the tacticity of other methacrylates could potentially be applied to MTFMA:

Solvent-Induced Stereocontrol: The use of specific solvents can have a remarkable effect on stereoregularity. For instance, fluoroalcohols used as solvents in the radical polymerization of vinyl esters and methacrylates can promote the formation of polymers with high syndiotacticity. nih.gov This is attributed to hydrogen bonding between the fluoroalcohol and the ester group of the monomer and the propagating chain end, which influences the direction of monomer addition. nih.gov

Lewis Acid Catalysis: Lewis acids are known to be effective in controlling the stereochemistry of radical polymerization for polar monomers. researchgate.net By coordinating to the carbonyl group of the methacrylate, a Lewis acid can alter the stereoelectronics of the transition state, often leading to a higher proportion of isotactic linkages. nih.gov

Achieving stereocontrol in MTFMA polymerization would allow for the synthesis of polymers with tailored properties, leveraging the unique characteristics imparted by the trifluoromethyl group.

Reactivity and Organic Transformations of Methyl 2 Trifluoromethyl Acrylate

Cycloaddition Reactions

Methyl 2-(trifluoromethyl)acrylate readily participates in several types of cycloaddition reactions, offering pathways to complex cyclic and heterocyclic systems.

Diels-Alder Cycloadditions and Regioselectivity

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, has been explored with this compound as a dienophile. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity and selectivity of this [4+2] cycloaddition.

In reactions with asymmetrically substituted dienes, the regioselectivity of the Diels-Alder reaction is a critical aspect. The electronic effects of the substituents on both the diene and the dienophile govern the orientation of the cycloaddition. Generally, dienes bearing electron-donating groups (EDGs) react with dienophiles bearing electron-withdrawing groups (EWGs), such as this compound. The regioselectivity can often be predicted by considering the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) which leads to the preferential formation of one regioisomer over another. For instance, 1-substituted dienes tend to yield "ortho" (1,2-substituted) products, while 2-substituted dienes favor the formation of "para" (1,4-substituted) products. "Meta" (1,3-substituted) products are typically disfavored.

A computational study on the Diels-Alder reactions of methyl 2-(methyl(phenyl)carbamoyl)acrylate, a structurally related α-amidoacrylate, with cyclic dienes has shown that stereoisomeric mixtures of endo and exo products are often obtained. nih.gov While this study does not directly involve this compound, the principles of stereoselectivity are applicable. The endo product is often kinetically favored due to secondary orbital interactions, though the exo product may be thermodynamically more stable.

| Diene Type | Major Regioisomeric Product |

| 1-Substituted Diene | "ortho" (1,2-disubstituted) |

| 2-Substituted Diene | "para" (1,4-disubstituted) |

Cycloaddition with Quadricyclane

There is currently no readily available scientific literature detailing the specific cycloaddition reaction between this compound and quadricyclane. However, the reactions of strained ring systems, such as quadricyclane, are of significant interest in organic synthesis as they can provide access to unique and complex molecular architectures. mdpi.com

1,3-Dipolar Cycloaddition Reactions

This compound serves as an effective dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for the synthesis of five-membered heterocyclic rings. mdpi.com In these reactions, a 1,3-dipole reacts with a dipolarophile to form a cyclic adduct. The electron-deficient nature of the double bond in this compound enhances its reactivity towards a variety of 1,3-dipoles.

Examples of 1,3-dipoles that can react with this compound include azides, nitrile oxides, and nitrones. These reactions are valuable for the construction of heterocycles such as triazoles, isoxazoles, and isoxazolidines, respectively. The regioselectivity of these cycloadditions is determined by the electronic and steric properties of both the 1,3-dipole and the dipolarophile.

For instance, the reaction of 2,2,2-trifluorodiazoethane with electron-deficient alkenes, a process related to 1,3-dipolar cycloaddition, has been studied. These reactions can lead to the formation of trifluoromethyl-substituted pyrazolines, which can be further transformed into pyrazoles. The reactivity of the alkene is crucial, with electron-deficient alkenes like this compound being more reactive.

| 1,3-Dipole | Resulting Heterocycle |

| Azide | Triazole |

| Nitrile Oxide | Isoxazole |

| Nitrone | Isoxazolidine |

Nucleophilic Addition Reactions

The electron-poor double bond of this compound is highly susceptible to nucleophilic attack, making it an excellent substrate for various nucleophilic addition reactions.

Michael Addition Reactions with Electron-Deficient Alkenes

This compound can act as a Michael acceptor in reactions with a wide range of nucleophiles. The conjugate addition of nucleophiles to this electron-deficient alkene is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction.

A variety of nucleophiles, including amines, thiols, and carbanions, can participate in Michael additions to acrylates. The reaction of nosyloxycarbamates with 2-(trifluoromethyl)acrylates, for example, leads to the formation of α-trifluoromethyl β-amino esters. This aza-Michael addition highlights the ability of nitrogen nucleophiles to add to the activated double bond. Microwave irradiation has been shown to promote the Michael addition of amines to methyl acrylates, often leading to shorter reaction times and higher yields.

| Nucleophile | Product Type |

| Amines | β-Amino esters |

| Thiols | β-Thio esters |

| Carbanions | Substituted esters |

| Nosyloxycarbamates | α-Trifluoromethyl β-amino esters |

Conjugate Addition to Form Stereogenic Centers

The conjugate addition of nucleophiles to α,β-unsaturated compounds like this compound provides a powerful strategy for the creation of new stereogenic centers. Asymmetric conjugate additions, in particular, have been extensively developed to control the stereochemical outcome of the reaction.

The use of chiral catalysts or chiral auxiliaries can induce high levels of enantioselectivity in the Michael addition to trifluoromethylated acrylates. For instance, the organocatalytic asymmetric Michael addition of nitroalkanes to β-trifluoromethylated acrylamides has been shown to proceed with good to excellent diastereoselectivities and excellent enantioselectivities. The resulting Michael adducts can be further transformed into valuable chiral building blocks, such as optically pure trifluoromethylated γ-aminobutyric acids.

Similarly, the base-catalyzed diastereodivergent thia-Michael addition of thiols to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones has been reported. By carefully selecting the base catalyst, it is possible to control the diastereoselectivity of the addition, providing access to a range of chiral thia-Michael adducts. These methods demonstrate the utility of conjugate additions to trifluoromethylated acrylates for the stereocontrolled synthesis of complex molecules.

| Reaction Type | Key Feature | Stereochemical Outcome |

| Organocatalytic Michael Addition | Chiral organocatalyst | High enantioselectivity |

| Thia-Michael Addition | Chiral auxiliary and base catalyst | Diastereodivergent synthesis |

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a key functional moiety in this compound, imparting unique electronic properties to the molecule. Its strong electron-withdrawing nature influences the reactivity of the entire molecule. This section explores transformations that directly involve the -CF3 group.

C-F Bond Activation and Functionalization

The activation and subsequent functionalization of the carbon-fluorine (C-F) bond in trifluoromethyl groups represent a significant challenge in organic synthesis due to the high bond dissociation energy of the C-F bond. While the direct C-F bond activation of this compound is not extensively documented in scientific literature, general principles derived from studies on other trifluoromethyl-containing compounds, such as trifluoromethyl arenes and carbonyl compounds, can provide insight into potential reactive pathways.

The primary challenge in the selective activation of a single C-F bond is that the bond strength of the remaining C-F bonds in the resulting difluoromethyl (-CF2) group is lower, often leading to over-reaction. Methodologies for C-F bond activation typically involve transition-metal catalysis or the use of strong reducing agents to facilitate the cleavage of this robust bond. These approaches aim to generate reactive intermediates that can then be trapped by various reagents to introduce new functional groups.

Given the electron-deficient nature of the double bond in this compound, any conditions aimed at C-F bond activation would need to be carefully selected to avoid preferential reactions at the alkene or ester functionalities. Future research may explore the use of specific catalytic systems that can selectively interact with the -CF3 group in the presence of these other reactive sites.

Synthesis of α-(trifluoromethyl)-β-lactams

α-(Trifluoromethyl)-β-lactams are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group. While the direct use of this compound in the synthesis of these heterocycles is not the most commonly reported route, closely related starting materials, such as α-(trifluoromethyl)acrylic acid, have been successfully employed.

One prominent strategy involves the conjugate addition of a chiral amine to α-(trifluoromethyl)acrylic acid. This reaction forms a diastereomeric mixture of adducts, which can then be cyclized to the corresponding β-lactams. The diastereomers are typically separated by chromatography, and subsequent removal of the chiral auxiliary yields the enantiomerically pure α-(trifluoromethyl)-β-lactam. nih.gov

A notable synthesis is outlined below:

| Step | Reactants | Reagents | Product | Description |

| 1 | α-(Trifluoromethyl)acrylic acid, (S)-α-(p-methoxyphenyl)ethylamine | - | Diastereomeric adducts | Aza-Michael addition to form the conjugate adducts. nih.gov |

| 2 | Diastereomeric adducts | Thionyl chloride, Triethylamine | Diastereomeric N-substituted β-lactams | Cyclization to form the four-membered lactam ring. nih.gov |

| 3 | Diastereomeric N-substituted β-lactams | - | Separated diastereomers | Chromatographic separation of the diastereomers. nih.gov |

| 4 | Desired diastereomer | Ceric ammonium nitrate (B79036) | (S)-α-(Trifluoromethyl)-β-lactam | N-Debenzylation to afford the final product. nih.gov |

This multi-step approach highlights a successful pathway to enantiomerically pure α-(trifluoromethyl)-β-lactams, starting from a close structural analog of this compound. nih.gov

Ester Group Reactivity and Functionalization

The methyl ester group in this compound is susceptible to various transformations common to acrylic esters, including hydrolysis, transesterification, and amidation. The reactivity of the carbonyl group is significantly enhanced by the strong electron-withdrawing effect of the adjacent trifluoromethyl group, which increases the electrophilicity of the carbonyl carbon. This heightened reactivity can lead to faster reaction rates compared to non-fluorinated acrylates under similar conditions.

Hydrolysis: The ester can be hydrolyzed to the corresponding α-(trifluoromethyl)acrylic acid under either acidic or basic conditions. The electron-withdrawing -CF3 group is expected to accelerate the rate of base-catalyzed hydrolysis, as it stabilizes the developing negative charge on the oxygen atom in the transition state of the nucleophilic acyl substitution.

Transesterification: This process involves the reaction of this compound with an alcohol in the presence of an acid or base catalyst to form a different ester. This reaction is a versatile method for modifying the properties of the resulting polymer or for the synthesis of a variety of 2-(trifluoromethyl)acrylate esters. The enhanced electrophilicity of the carbonyl carbon in this compound likely facilitates this transformation, potentially allowing for milder reaction conditions compared to standard acrylates.

Amidation: The reaction with primary or secondary amines leads to the formation of the corresponding acrylamides. Similar to hydrolysis and transesterification, the rate of amidation is expected to be enhanced by the presence of the trifluoromethyl group. This reaction is valuable for the introduction of nitrogen-containing functionalities and for the synthesis of polymers with different properties.

The following table summarizes the expected reactivity of the ester group in this compound:

| Reaction | Reagents | Product | Expected Influence of -CF3 Group |

| Hydrolysis | H2O, H+ or OH- | α-(Trifluoromethyl)acrylic acid | Accelerated rate, especially under basic conditions. |

| Transesterification | R'OH, H+ or Base | R' 2-(trifluoromethyl)acrylate | Enhanced reactivity, potentially milder conditions required. |

| Amidation | R'R''NH | N,N-R'R''-2-(trifluoromethyl)acrylamide | Increased rate of reaction. |

Advanced Analytical Methodologies for Characterization of Methyl 2 Trifluoromethyl Acrylate and Its Derivatives

Electron Paramagnetic Resonance (EPR) for Radical Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable spectroscopic technique for the study of chemical species that have unpaired electrons, such as free radicals. In the context of Methyl 2-(trifluoromethyl)acrylate, EPR is crucial for investigating the radical species generated during its polymerization. The initiation and propagation steps of free-radical polymerization involve the formation of transient radical species whose detection and characterization provide fundamental insights into the polymerization mechanism and kinetics. researchgate.netepa.gov

Direct EPR detection allows for the observation of active propagating radicals during the actual polymerization process. epa.gov The high reactivity and short lifetimes of many radical intermediates, however, can make their steady-state concentration too low for direct detection. mdpi.com In such cases, the spin trapping technique is employed. This method involves the use of a "spin trap," a molecule that reacts with the transient radical to form a much more stable radical adduct that can be readily detected and characterized by EPR. mdpi.com The hyperfine structure of the resulting EPR spectrum provides information about the nature of the trapped radical. mdpi.com

In the study of acrylate (B77674) polymerization, EPR spectra can reveal the structure and conformation of the propagating radicals. researchgate.netresearchgate.net For instance, the hyperfine coupling constants (HFCs) of the α- and β-protons in the radical structure provide detailed information about the radical's local environment and conformation. The presence of the trifluoromethyl (CF₃) group in this compound significantly influences the electronic environment of the radical center, which is reflected in the EPR spectrum.

Studies on analogous acrylate systems provide a framework for understanding the potential EPR characterization of radicals from this compound. For example, investigations into the polymerization of various acrylate and methacrylate (B99206) monomers have successfully identified and characterized the propagating radicals. researchgate.net The analysis of the EPR spectra of radicals derived from acrylates often involves fitting the experimental spectrum to a calculated one based on a model of the radical's structure, yielding precise hyperfine coupling constants. researchgate.net

| Radical Species | Matrix/Conditions | Hyperfine Coupling Constants (mT) | Reference |

|---|---|---|---|

| Propagating radical of methyl acrylate | Polymerization in the presence of PMMA | a(α-H) = 2.2, a(β-H) = 1.1-1.5 (typical range) | researchgate.netresearchgate.net |

| CH₂CH–(COH)⁺–OCH₂• (from Methyl Acrylate radical cation) | CF₃CCl₃ matrix at 77 K | a(2Hα) = 2.24 | scispace.com |

| Propagating radical of fluoroacrylic polymers | UV photodegradation of thin porous films | a(CH₃) = 2.20, a(Hβ) = 0.89, a(Hβ′) = 1.47 (for methacrylate-type) | researchgate.net |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov For derivatives of this compound that are chiral, single-crystal X-ray diffraction (XRD) is the gold standard for unambiguously determining their absolute stereochemistry. nih.gov

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net This effect occurs when the X-ray energy is near the absorption edge of an atom in the crystal, causing small but measurable differences between the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). researchgate.net While this effect is weak for molecules containing only light atoms (like C, H, O, N), the presence of heavier atoms enhances it, making the determination more reliable. soton.ac.uk The fluorine atoms in the trifluoromethyl group can contribute to the anomalous scattering effect, particularly when using copper radiation (Cu-Kα), which can aid in the assignment of the absolute configuration. researchgate.net

The process involves growing a high-quality single crystal of an enantiomerically pure derivative of this compound. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. Analysis of the diffraction data allows for the construction of an electron density map, which reveals the arrangement of atoms in the crystal lattice.

A key parameter in the determination of absolute stereochemistry is the Flack parameter. nih.gov This value, refined during the crystallographic analysis, should ideally be close to 0 for the correct enantiomer and close to 1 for the inverted structure. A low standard uncertainty on the Flack parameter is crucial for a confident assignment. nih.gov Recent advancements in data analysis, including methods based on Bijvoet differences and Bayesian statistics, have improved the precision of absolute structure determination, even for light-atom compounds. researchgate.net

While there are no public crystallographic studies of this compound itself (as it is a liquid at room temperature), the methodology is routinely applied to its solid derivatives. For example, the absolute configuration of chiral molecules containing trifluoromethyl groups has been unambiguously confirmed by X-ray diffraction in numerous studies, demonstrating the power of this technique. acs.orgmdpi.com

| Parameter | Description | Significance |

|---|---|---|

| Flack Parameter (x) | A parameter refined against the diffraction data to determine the absolute structure. | A value near 0 indicates the correct absolute configuration; a value near 1 indicates the inverted configuration. nih.gov |

| Bijvoet Differences | The intensity differences between Friedel pairs (I(hkl) ≠ I(-h-k-l)). | These differences are the direct result of anomalous scattering and are the basis for determining the absolute configuration. researchgate.net |

| Anomalous Scattering Factors | The imaginary component (f'') of the atomic scattering factor for a given atom and X-ray wavelength. | Larger values of f'' lead to stronger anomalous scattering and more reliable determination of absolute configuration. |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | The compound must crystallize in a non-centrosymmetric space group for the molecule to be chiral and for the absolute configuration to be determined. nih.gov |

Emerging Applications and Functional Materials Derived from Methyl 2 Trifluoromethyl Acrylate Copolymers

Applications in Advanced Lithography and Photoresists

The relentless drive to miniaturize electronic devices necessitates the development of advanced photolithography techniques capable of producing ever-smaller features. Copolymers incorporating Methyl 2-(trifluoromethyl)acrylate have shown significant promise in this field, particularly for short-wavelength lithography.

157 nm Lithography Applications

Photolithography using a 157 nm F2 excimer laser was explored as a next-generation technology to bridge the gap between 193 nm lithography and future techniques. A primary challenge at this wavelength is the high absorbance of conventional polymer materials. The strategic incorporation of fluorine-containing monomers like MTFMA is a key strategy to enhance transparency at 157 nm.

The introduction of electron-withdrawing groups, such as the trifluoromethyl group in MTFMA, can significantly decrease the absorbance of acrylate-based polymers at 157 nm. For instance, poly(methyl trifluoromethacrylate) demonstrates an absorbance of approximately 3/µm, which is less than half that of standard poly(methyl methacrylate) (PMMA). utexas.edu This improved transparency is crucial for enabling the light to penetrate the photoresist layer and create well-defined patterns.

Research has focused on creating copolymers that balance transparency with other essential properties like etch resistance and dissolution behavior. One such system involves the copolymerization of t-butyl 2-trifluoromethylacrylate (TBTFMA) with norbornene derivatives that carry hexafluoroisopropanol (NBHFA) as an acidic group. researchgate.net While these copolymers have high transparency, they can be too lipophilic. To counteract this, blending the copolymer with a homopolymer of NBHFA increases hydrophilicity and further reduces the optical density, leading to high-resolution imaging capabilities. researchgate.net

Chemical Amplification Resist Polymers

This compound is a valuable component in the design of chemical amplification (CA) resists. In CA resists, a photo-generated acid catalyzes a cascade of chemical reactions, typically deprotection of a polymer side-chain, which alters the solubility of the exposed regions of the photoresist film. sigmaaldrich.com The performance of these resists is highly dependent on the polymer's structure. nih.gov

Acrylate-based polymers are widely used in photoresists for 248 nm and 193 nm lithography due to their versatility and favorable polymerization characteristics. utexas.edunih.gov For shorter wavelength applications like 157 nm lithography, modifying these acrylates with fluorine, as in MTFMA, is essential to reduce absorbance. utexas.edu Copolymers of MTFMA can be designed as dual-tone resists, acting as either positive or negative resists depending on the developer used. nih.gov The trifluoromethyl group enhances the polymer's thermal stability and influences the acid-catalyzed hydrolysis mechanism that underpins the imaging process. nih.gov

Development of Polymer Electrolyte Membranes (PEMs) for Fuel Cells

Polymer electrolyte membranes are a critical component of fuel cells, responsible for separating fuel and oxidant while transporting protons. nih.gov The ideal PEM must exhibit high proton conductivity, low fuel permeability, and excellent mechanical and thermal stability. nih.govchemicalbook.com Fluorinated polymers are often used for these applications due to their inherent stability.

Copolymers incorporating monomers like MTFMA are being explored for the development of advanced PEMs. researchgate.net The inclusion of the trifluoromethyl group can enhance the thermal and chemical stability of the membrane. Research into related fluorinated monomers has shown that they can be incorporated into polymer backbones, such as poly(vinylidene fluoride), to create materials for proton-conducting membranes. acs.org While direct studies on MTFMA-based PEMs are emerging, the principle is to leverage the stability imparted by the fluorine content while incorporating other functional monomers that provide sulfonic acid groups for proton conduction. nih.govnih.gov The goal is to develop alternative membranes to expensive perfluorosulfonic acid materials like Nafion, offering comparable performance at a lower cost. nih.gov

Gel Polymer Electrolytes for Lithium-ion Batteries

Gel polymer electrolytes (GPEs) are a promising alternative to liquid electrolytes in lithium-ion batteries, offering improved safety and high ionic conductivity. rsc.org These electrolytes consist of a polymer matrix that entraps a liquid electrolyte. Acrylate-based polymers are frequently used to form the GPE network. rsc.org

The incorporation of fluorine into the polymer structure, for example through the use of MTFMA or similar fluorinated acrylates, offers several advantages. Fluoropolymers exhibit excellent electrochemical stability, with oxidation potentials often exceeding 4.5 V, making them suitable for high-voltage cathodes. rsc.org The strong electron-withdrawing nature of C-F groups contributes to this high-voltage resistance. rsc.org

In a study on fluorine-modified acrylate (B77674) GPEs, monomers like tetrafluoropropyl methacrylate (B99206) (TFM) were used to create a stable polymer network. rsc.org This network facilitated efficient Li+ transport, leading to a high ionic conductivity (σ) and a high lithium-ion transference number (tLi+). The resulting GPE demonstrated an oxidation limit as high as 4.9 V and enabled stable cycling of a lithium metal battery for over 2400 hours. rsc.org Copolymers based on MTFMA are expected to offer similar benefits, contributing to the development of safer and more stable high-energy-density batteries. researchgate.net

Materials for Optics and Optical Components

Polymers derived from MTFMA possess distinct optical properties that make them suitable for specialized optical applications. The presence of fluorine atoms in the polymer structure typically lowers the material's refractive index. sci-hub.seresearchgate.net

Poly(methyl methacrylate) (PMMA) is a widely used optical polymer known for its exceptional transparency. sci-hub.seoptic-gaggione.com However, for certain applications, a lower refractive index is desirable. Copolymerizing methyl methacrylate with fluorinated acrylates like MTFMA allows for the tuning of the resulting polymer's optical properties. Research on related fluorinated acrylates has shown a linear relationship between the fluorine content and the refractive index of the copolymer. sci-hub.seresearchgate.net The monomer of this compound itself has a refractive index of approximately 1.359. sigmaaldrich.comsigmaaldrich.com This ability to precisely control the refractive index is valuable for manufacturing optical components such as lenses and anti-reflective coatings. sci-hub.se

Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers are synthetic materials designed to have artificial recognition sites for a specific target molecule. magtech.com.cn This "lock and key" mechanism is created by polymerizing functional monomers and a cross-linker in the presence of a template molecule, which is later removed, leaving behind a cavity that is complementary in shape and functionality.

The choice of functional monomer is critical for creating effective binding sites. Recent computational studies have identified 2-(trifluoromethyl)acrylic acid (TFAA), a close relative of MTFMA, as a highly effective functional monomer for creating MIPs. acs.orgacs.org In a study focused on developing MIPs for detecting synthetic cannabinoids, TFAA was found to offer very stable complexation with the target molecules, influenced by its acidity and the nature of the trifluoromethyl group. acs.orgacs.org Similarly, in research aimed at isolating ethyl p-methoxycinnamate, 2-(trifluoromethyl)acrylic acid was evaluated as a potential functional monomer due to its interaction capabilities. rsc.org These findings suggest that the trifluoromethyl-acrylate structure is highly promising for creating the specific, non-covalent interactions needed for selective recognition in MIPs, paving the way for their use in sensors and selective separation applications. acs.orgrsc.org

Adsorbent Materials

Copolymers based on alkyl 2-trifluoromethacrylates, such as MTFMA, are noted for their potential as effective adsorbent materials. The specific surface properties and chemical stability endowed by the fluorine content make these polymers suitable for capturing and removing various pollutants. While extensive research specifically detailing MTFMA copolymers for adsorption is still emerging, studies on analogous acrylate-based systems provide a strong indication of their capabilities.

For instance, polymeric adsorbents synthesized from methyl methacrylate (MMA) crosslinked with monomers like divinylbenzene (B73037) (DVB) or ethylene (B1197577) glycol dimethacrylate (EGDMA) have demonstrated significant efficacy in removing toxic organic compounds from aqueous solutions. These materials show preferential adsorption for certain types of dyes and phenols, a behavior attributed to the surface chemistry and porous structure of the polymer beads. Copolymers of MTFMA are expected to exhibit enhanced performance due to the hydrophobic and oleophobic nature of the trifluoromethyl groups, potentially leading to higher selectivity and capacity for specific nonpolar pollutants.

Table 1: Adsorption Capacity of a Model Acrylate Copolymer System (MMA-EGDMA) for Various Toxic Compounds

| Adsorbate | Type | Adsorption Capacity (mg/g) |

| C.I. Basic Blue 3 (BB3) | Basic Dye | ~150 |

| C.I. Acid Violet 1 (AV1) | Acidic Dye | ~50 |

| Phenol (PhOH) | Organic Pollutant | ~40 |

This table is illustrative and based on data for Methyl Methacrylate (MMA) copolymers, which serve as a model for the potential performance of MTFMA-based adsorbents.

Protective Stone Coatings

The preservation of cultural heritage and modern architecture from environmental degradation is a significant challenge. Water penetration, coupled with atmospheric pollutants, is a primary cause of decay in stone materials. Fluorinated acrylic polymers, including copolymers of MTFMA, are being developed as advanced protective coatings that offer superior hydrophobicity and durability.

Research into low-fluorine content methacrylic-based polymers has shown that even small percentages of a fluorinated monomer can create a coating with desirable water repellency, processability, and stability, including after accelerated UV aging tests. For example, a copolymer of methyl methacrylate (MMA) and a monomer containing seven fluorine atoms (F7) was applied to Candoglia marble. The treated stone exhibited good surface hydrophobicity and water vapor transpirability, and showed no color variation after 1.5 years of exposure in a polluted urban environment rsc.org. These coatings can hinder the penetration of atmospheric nitrates and limit the formation of gypsum (sulfates), offering promising protection for marble and other calcitic stones rsc.org.

The performance of these coatings is often compared with commercial products like Paraloid B72 (an ethyl methacrylate/methyl acrylate copolymer). New fluorinated copolymers have demonstrated improved protective properties, such as increased water repellency, which is crucial for preventing water ingress into the porous stone structure nih.govoakwoodchemical.com.

Table 2: Performance of Fluorinated Methacrylic Copolymers as Protective Stone Coatings

| Copolymer System | Substrate | Key Findings | Reference |

| Methyl Methacrylate-co-F7 Monomer | Candoglia Marble | Good hydrophobicity, hindered nitrate (B79036) penetration, limited sulfate (B86663) formation, no color change after 1.5 years outdoor exposure. | rsc.org |

| 2,2,2-trifluoroethyl methacrylate/MA | Candoglia Marble | Served as a fluorinated homologue for comparison with commercial non-fluorinated polymers. | nih.gov |

| Polyfluoroalkylmethacrylates | Stone | Conferred greater water repellency and impermeability compared to non-fluorinated commercial products. | oakwoodchemical.com |

Multicompartmental Micelles and Nanocomposites

The synthesis of block copolymers containing a this compound segment opens up possibilities for creating sophisticated nanostructures like multicompartmental micelles and nanocomposites. Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. In a selective solvent, these copolymers can self-assemble into micelles, where the insoluble blocks form a core and the soluble blocks form a surrounding corona.

The use of MTFMA in one of the blocks allows for the creation of amphiphilic copolymers with a highly fluorinated, hydrophobic segment. Recent advances in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have enabled the synthesis of well-defined block copolymers incorporating a poly(vinyl acetate-alt-tert-butyl-2-trifluoromethacrylate) segment alongside blocks of polystyrene, poly(n-butyl acrylate), or other polymers rsc.org.

These block copolymers can form micelles with a fluorinated core, which can be used to encapsulate and deliver hydrophobic drugs or imaging agents. Furthermore, by designing more complex block copolymer architectures (e.g., ABC triblock copolymers), it is possible to create multicompartmental micelles. These structures have distinct, non-mixing core domains, allowing for the simultaneous encapsulation of different types of cargo. The unique properties of the fluorinated segments also make these copolymers valuable for creating advanced nanocomposites with tailored surface properties and functionalities acs.org.

Anticorrosion Coatings

The development of high-performance anticorrosion coatings is critical for protecting metallic substrates in various industries. Copolymers containing MTFMA are promising candidates for these applications due to the exceptional properties conferred by the trifluoromethyl group. The low surface energy and hydrophobicity of fluorinated polymers create a highly effective barrier against the ingress of water, oxygen, and corrosive ions like chloride, which are the primary agents of corrosion.

The performance of anticorrosion coatings is commonly evaluated using Electrochemical Impedance Spectroscopy (EIS). This non-destructive technique measures the impedance of a coated metal sample when subjected to a small AC voltage over a range of frequencies nih.gov. A high impedance value, particularly at low frequencies (e.g., |Z|₀.₀₁Hz), indicates excellent barrier properties and low permeability nih.gov. For high-performance coatings, impedance values can remain as high as 10⁸ to 10¹¹ Ω·cm² even after prolonged immersion in a corrosive electrolyte nih.govrsc.org.

While specific EIS data for MTFMA copolymers are not yet widely published, research on other fluorinated and acrylic polymer systems demonstrates the principle. For instance, styrene-acrylic dispersions are recommended for anti-corrosive primers due to their excellent adhesion and high water resistance synthomer.com. The inclusion of MTFMA into such copolymer systems is expected to significantly enhance their protective capabilities by reducing water uptake and improving chemical resistance, leading to a longer service life for the coated metal.

Computational and Theoretical Studies of Methyl 2 Trifluoromethyl Acrylate and Its Reaction Systems

Quantum Chemical Calculations of Reactivity and Mechanisms

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the complex reactivity and reaction mechanisms of fluorinated acrylates like Methyl 2-(trifluoromethyl)acrylate (MTFMA). The presence of the electron-withdrawing trifluoromethyl (-CF3) group significantly alters the electronic structure of the vinyl group, influencing its polymerization behavior.

Research has shown that the thermal self-initiation of standard acrylates can be computationally studied to determine the viability of different reaction pathways, such as the Mayo and Flory mechanisms. For instance, DFT calculations on methyl acrylate (B77674) (MA) have helped confirm that a nonconcerted [2+2] thermal cycloaddition is a key step in forming initiating diradicals. These computational studies can determine the energy barriers for various reaction steps, including initiation, propagation, and termination, providing a detailed understanding of the polymerization kinetics.

In the case of MTFMA, the strong inductive effect of the -CF3 group makes the double bond highly electron-deficient. This has been observed to inhibit typical radical homopolymerization pathways that are common for non-fluorinated acrylates. Quantum chemical methods can quantify this effect by calculating molecular properties such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). These calculations help explain why MTFMA might favor different polymerization mechanisms, such as anionic polymerization, or require specific initiators.

DFT studies are also employed to investigate the dimerization mechanisms of acrylate derivatives. By calculating the energies of potential intermediates and transition states, researchers can predict the most likely reaction pathways and the resulting product stereochemistry. For example, a study on the dimerization of methyl methacrylate (B99206) catalyzed by N-heterocyclic carbenes used DFT to map out four possible reaction channels, successfully identifying the most energetically favorable pathway that matched experimental outcomes.

The accuracy of these predictions is highly dependent on the chosen functional and basis set. Therefore, significant research is dedicated to benchmarking different DFT functionals to find the most reliable methods for specific reaction types.

Table 1: Example of Calculated Reaction Barriers for Acrylate Reactions using Different DFT Functionals

| DFT Functional | Basis Set | Reaction Step | Calculated Energy Barrier (kcal/mol) | Reference System |

|---|---|---|---|---|

| B3LYP | cc-pVTZ | Radical Addition | 5.5 | Methyl Acrylate |

| M06-2X | cc-pVTZ | Radical Addition |

Future Research Directions and Unexplored Avenues

Novel Polymer Architectures and Functionalization Strategies

Future research is poised to move beyond simple homopolymers and random copolymers of MTFMA, exploring more complex and well-defined polymer architectures. The synthesis of block copolymers containing MTFMA segments presents a promising avenue. For instance, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been utilized to create block copolymers with a poly(vinyl acetate-alt-tert-butyl-2-trifluoromethacrylate) segment. rsc.org However, challenges remain, particularly in achieving low dispersity values when certain monomers like methyl methacrylate (B99206) (MMA) and N-vinylpyrrolidone (NVP) are used in the second block. rsc.org Further investigation into "universal" chain transfer agents (CTAs) and optimizing RAFT conditions could lead to a wider range of well-defined block copolymers with tailored properties.

Another area ripe for exploration is the development of graft, star, and hyperbranched polymers incorporating MTFMA. These architectures can lead to materials with unique solution and bulk properties. researchgate.net For example, introducing fluorinated components, such as those derived from MTFMA, into pre-existing copolymers offers a versatile route to new fluorinated materials that are otherwise difficult to synthesize directly. researchgate.net

Functionalization strategies for MTFMA-containing polymers also warrant deeper investigation. The incorporation of functional comonomers during polymerization can introduce desired chemical handles for post-polymerization modification. For instance, the copolymerization of MTFMA with monomers containing hydroxyl or carboxylic acid groups could allow for subsequent grafting of biomolecules or other functional moieties, expanding the potential applications of these materials.

Expanding the Scope of Green Synthetic Methodologies

The development of environmentally benign synthetic routes for MTFMA and its polymers is a critical future research direction. A significant advancement in this area is the use of supercritical carbon dioxide (scCO2) as a polymerization medium. nih.gov This solvent is a promising alternative to traditional organic solvents due to its non-toxic nature, non-flammability, and tunable properties. nih.gov While the free radical polymerization of MTFMA in scCO2 has been shown to be challenging, with low conversions and molecular weights, further research into optimizing reaction conditions, initiators, and potential catalysts could unlock the full potential of this green approach. nih.gov

Emulsion polymerization using degradable surfactants is another promising green methodology. The use of a degradable fluorinated surfactant, 3-hydroxy-2-(trifluoromethyl)propanoic acid, for the emulsion polymerization of vinylidene difluoride has been demonstrated, yielding a stable latex. researchgate.net Similar strategies could be adapted for the polymerization of MTFMA, reducing the environmental impact associated with traditional surfactants.

Furthermore, exploring biocatalytic and enzymatic polymerization methods for MTFMA could offer highly specific and environmentally friendly synthetic pathways. While still in its infancy for fluorinated monomers, this area holds significant long-term potential for sustainable polymer production.

Advanced Applications in Bio-Related Materials and Medical Devices

The inherent properties of fluorinated polymers, such as biocompatibility, biostability, and low surface energy, make them highly attractive for biomedical applications. mdpi.com Future research should focus on leveraging these properties by incorporating MTFMA into novel biomaterials and medical devices.

One key area is the development of advanced coatings for medical implants and devices. Polymers containing MTFMA could be used to create surfaces that resist biofouling, reduce friction, and improve biocompatibility. For instance, copolymers of MTFMA with adhesion-promoting monomers like 2-(trifluoromethyl)acrylic acid have shown tunable wettability and improved adhesion, making them suitable for functional coatings. rsc.org

Furthermore, the unique electrical properties of some fluoropolymers open doors for their use in smart biomedical devices. mdpi.com Research into MTFMA-containing polymers for applications such as sensors, actuators, and drug delivery systems is a promising avenue. For example, the development of solid polymer electrolytes from fluorinated copolymers bearing cyclic carbonate pendant groups highlights the potential for these materials in advanced battery applications, which could be translated to power sources for implantable medical devices. researchgate.net

In-depth Mechanistic Understanding of Complex Polymerization Processes

A deeper understanding of the polymerization mechanisms of MTFMA is crucial for controlling polymer structure and properties. The free radical polymerizability of MTFMA is known to be poor compared to non-fluorinated acrylates like methyl methacrylate (MMA). nih.gov This has been attributed to the strong electron-withdrawing inductive effect of the trifluoromethyl group on the double bond. nih.gov While some studies have explored the radical polymerization of MTFMA, a comprehensive mechanistic picture is still lacking. nih.gov

Future research should employ advanced analytical techniques, such as in-situ NMR and ESR spectroscopy, to probe the kinetics and mechanisms of MTFMA polymerization in real-time. Investigating the role of different initiators, solvents, and temperatures will provide valuable insights into the factors governing polymerization behavior. matchemmech.com

Moreover, the anionic polymerization of MTFMA has been shown to be successful using pyridine (B92270) as an initiator, whereas typical anionic initiators for MMA lead to side reactions. ibm.com A detailed mechanistic investigation into the anionic polymerization of MTFMA could lead to the synthesis of highly controlled polymer architectures, such as monodisperse homopolymers and block copolymers.

Computational Design of Next-Generation Fluorinated Polymers

Computational modeling and simulation are powerful tools that can accelerate the design and development of new materials. nih.gov In the context of MTFMA, computational approaches can be used to predict the properties of novel polymers and to guide synthetic efforts.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure of MTFMA and its reactivity in polymerization reactions. researchgate.net This can help to explain the observed differences in polymerizability between MTFMA and other monomers. nih.gov Molecular dynamics (MD) simulations can be used to predict the bulk properties of MTFMA-containing polymers, such as their glass transition temperature, mechanical strength, and surface properties. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.